6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
Description
6-Chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one core substituted with chloro, methyl, and a piperazine-linked 2-fluorophenyl group. Coumarins are known for diverse biological activities, including antimicrobial, anticancer, and CNS modulation, often influenced by substituent patterns. This compound’s structure combines a halogenated aromatic system (2-fluorophenyl) with a piperazine moiety, which may enhance receptor binding or metabolic stability compared to simpler coumarins. The 5,7-dimethyl substitution on the coumarin core and the 6-chloro group likely contribute to its electronic and steric properties .
Properties
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c1-14-11-19-21(15(2)22(14)23)16(12-20(27)28-19)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)24/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSIBKJXUYHJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the chromen-2-one core.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a pharmacological agent.
Medicine: The compound is being studied for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine-Substituted Coumarins
The target compound belongs to a class of coumarin derivatives with piperazine-based side chains. Key structural variations among analogues include:
Substituents on the coumarin core : Position and type of halogen/methyl groups.
Piperazine ring modifications : Aryl substituents (e.g., methoxy, chloro, bromo) and their positions (ortho, meta, para).
Linker groups : Methyl, pentyloxy, or acetyloxy bridges between coumarin and piperazine.
Table 1: Structural Comparison of Selected Coumarin-Piperazine Derivatives
Structure-Activity Relationship (SAR) Insights
- Halogen Effects: The 6-chloro group may enhance lipophilicity and membrane penetration compared to non-halogenated analogues. Fluorine at the ortho position (2-fluorophenyl) could improve metabolic stability and receptor affinity through steric and electronic effects .
- Piperazine Substituents : Para-substituted aryl groups (e.g., 4-methoxyphenyl in ) may alter binding kinetics compared to ortho-substituted groups (e.g., 2-fluorophenyl in the target compound).
Biological Activity
6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies from recent research.
Chemical Structure and Properties
The compound is characterized by a chromenone core substituted with a piperazine moiety and a fluorophenyl group. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit the growth of Staphylococcus aureus and Enterococcus faecalis:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action involves the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production .
Antibiofilm Activity
The compound also demonstrates potent antibiofilm activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The biofilm inhibitory concentration (MBIC) values suggest that it can disrupt biofilm formation effectively:
| Pathogen | MBIC (μg/mL) |
|---|---|
| MRSA | 62.216 - 124.432 |
| Staphylococcus epidermidis | 31.108 - 62.216 |
These results indicate that the compound may serve as a potential therapeutic agent in treating biofilm-related infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells. Docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in target enzymes, which are critical for bacterial survival and proliferation .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on a series of derivatives of this compound demonstrated varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin in terms of MIC values .
- Biofilm Disruption Study : Another research highlighted the ability of this compound to reduce biofilm formation in Pseudomonas aeruginosa by up to 45%, indicating its potential role in managing chronic infections associated with biofilms .
- Quorum Sensing Inhibition : The compound has been shown to inhibit quorum sensing mechanisms in bacteria, which are essential for biofilm formation and virulence factor production. This dual action—antimicrobial and antibiofilm—positions it as a promising candidate for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
